2-(1-cyclopropyl-1H-1,2,3-triazol-4-yl)ethan-1-ol
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Overview
Description
2-(1-cyclopropyl-1H-1,2,3-triazol-4-yl)ethan-1-ol is a compound that belongs to the class of 1,2,3-triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in aqueous or organic solvents . The general reaction scheme is as follows:
Preparation of Azide: The azide precursor can be synthesized from the corresponding amine by reaction with sodium nitrite and hydrochloric acid, followed by treatment with sodium azide.
Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.
Industrial Production Methods
Industrial production of 1,2,3-triazoles, including 2-(1-cyclopropyl-1H-1,2,3-triazol-4-yl)ethan-1-ol, often employs continuous flow reactors to enhance reaction efficiency and yield. These methods allow for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(1-cyclopropyl-1H-1,2,3-triazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while substitution reactions can produce a variety of functionalized triazoles .
Scientific Research Applications
2-(1-cyclopropyl-1H-1,2,3-triazol-4-yl)ethan-1-ol has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and antiviral activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and polymers.
Materials Science: It is employed in the development of advanced materials, such as coordination polymers and metal-organic frameworks (MOFs), due to its ability to coordinate with metal ions.
Mechanism of Action
The mechanism of action of 2-(1-cyclopropyl-1H-1,2,3-triazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other biological molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazoles: These compounds have a similar structure but differ in the arrangement of nitrogen atoms within the ring.
Imidazoles: Another class of five-membered heterocycles with two nitrogen atoms.
Uniqueness
2-(1-cyclopropyl-1H-1,2,3-triazol-4-yl)ethan-1-ol is unique due to its specific substitution pattern and the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. The triazole ring’s ability to participate in “click” chemistry also makes it a valuable tool in synthetic chemistry .
Properties
IUPAC Name |
2-(1-cyclopropyltriazol-4-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c11-4-3-6-5-10(9-8-6)7-1-2-7/h5,7,11H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZHLJJKTPMXDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(N=N2)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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